
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a fluorine atom, and a benzyl group with two hydroxyl substituents, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzyl precursor, such as 2,6-dihydroxybenzaldehyde.
Amination: The amino group is introduced through reductive amination, using reagents like sodium cyanoborohydride.
Final Assembly: The final step involves coupling the fluorinated benzylamine with a suitable carboxylic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and yields.
Purification: Implementing advanced purification techniques such as crystallization, distillation, or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and hydroxyl groups play crucial roles in binding to active sites, influencing the compound’s efficacy and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-3-fluoropropanoic acid: Lacks the benzyl and hydroxyl groups, resulting in different chemical properties and applications.
2,6-Dihydroxybenzylamine:
3-Fluoro-4-hydroxyphenylalanine: Contains a similar fluorine and hydroxyl substitution pattern but differs in the amino acid backbone.
Uniqueness
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both hydroxyl and fluorine substituents enhances its binding affinity and specificity in biochemical contexts, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H12FNO4 |
|---|---|
分子量 |
229.20 g/mol |
IUPAC名 |
2-amino-2-[(2,6-dihydroxyphenyl)methyl]-3-fluoropropanoic acid |
InChI |
InChI=1S/C10H12FNO4/c11-5-10(12,9(15)16)4-6-7(13)2-1-3-8(6)14/h1-3,13-14H,4-5,12H2,(H,15,16) |
InChIキー |
GVOMDTJFTICANQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)CC(CF)(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)
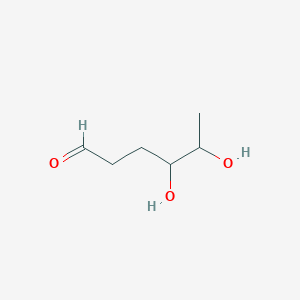
![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)
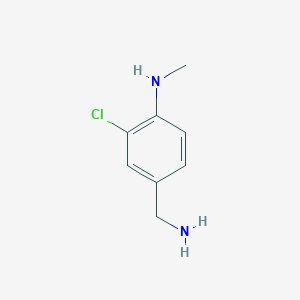

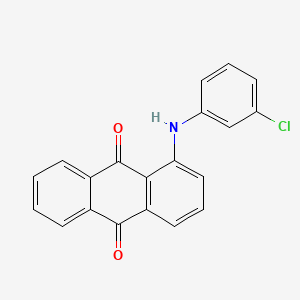
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
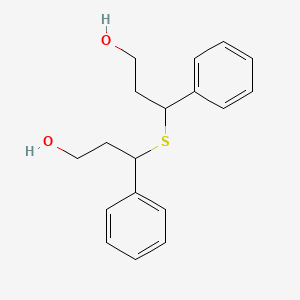
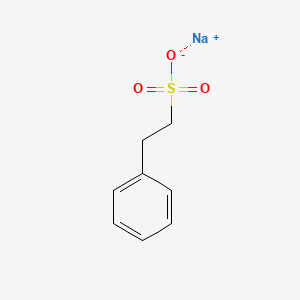
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)

